Methyl 5,5-dimethoxy-2,4-dioxopentanoate

Description

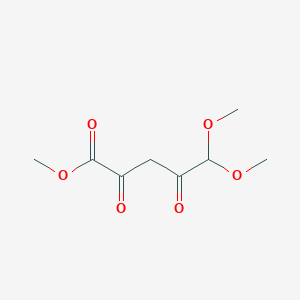

Methyl 5,5-dimethoxy-2,4-dioxopentanoate (C₉H₁₄O₆) is a γ-keto ester characterized by two methoxy groups at the 5-position and two ketone groups at the 2- and 4-positions of the pentanoate backbone. Its methyl ester group enhances solubility in organic solvents, while the electron-withdrawing ketones and electron-donating methoxy groups create a reactive scaffold for cyclization and heterocycle synthesis. This compound is primarily utilized as an intermediate in the preparation of pyrazole derivatives, as demonstrated in , where its ethyl analog undergoes hydrazine-mediated cyclization to yield bioactive heterocycles .

Properties

Molecular Formula |

C8H12O6 |

|---|---|

Molecular Weight |

204.18 g/mol |

IUPAC Name |

methyl 5,5-dimethoxy-2,4-dioxopentanoate |

InChI |

InChI=1S/C8H12O6/c1-12-7(11)5(9)4-6(10)8(13-2)14-3/h8H,4H2,1-3H3 |

InChI Key |

QXHPLSYBCNDETR-UHFFFAOYSA-N |

Canonical SMILES |

COC(C(=O)CC(=O)C(=O)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,5-dimethoxy-2,4-dioxopentanoate typically involves the esterification of 5,5-dimethoxy-2,4-dioxopentanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and high yield. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 5,5-dimethoxy-2,4-dioxopentanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted esters or ethers.

Scientific Research Applications

Methyl 5,5-dimethoxy-2,4-dioxopentanoate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5,5-dimethoxy-2,4-dioxopentanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. The pathways involved depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The table below compares the structural attributes of methyl 5,5-dimethoxy-2,4-dioxopentanoate with five analogous compounds:

| Compound Name | Molecular Formula | Substituents (Position) | Ester Group | Key Functional Groups |

|---|---|---|---|---|

| This compound (Target) | C₉H₁₄O₆ | -OCH₃ (5,5) | Methyl | 2,4-diketone, 5,5-dimethoxy |

| Ethyl 5,5-dimethoxy-2,4-dioxopentanoate | C₁₀H₁₆O₆ | -OCH₃ (5,5) | Ethyl | 2,4-diketone, 5,5-dimethoxy |

| Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate | C₇H₈F₂O₄ | -CF₃ (5,5,5) | Ethyl | 2,4-diketone, 5,5,5-trifluoro |

| Methyl 5-(4-methoxyphenyl)-3,5-dioxopentanoate | C₁₃H₁₄O₅ | 4-methoxyphenyl (5) | Methyl | 3,5-diketone, aryl substituent |

| Ethyl 5,5-difluoro-2,4-dioxopentanoate | C₇H₈F₂O₄ | -CF₂ (5,5) | Ethyl | 2,4-diketone, 5,5-difluoro |

| Methyl 4-oxo-pentanoate | C₆H₁₀O₃ | None | Methyl | 4-ketone |

Key Observations:

- Substituent Effects : The trifluoro and difluoro analogs (C₇H₈F₂O₄) exhibit enhanced electrophilicity due to fluorine’s electron-withdrawing nature, contrasting with the methoxy groups in the target compound, which donate electrons .

- Aromatic vs.

- Ester Group Influence : Ethyl esters (e.g., C₁₀H₁₆O₆) may offer slower hydrolysis rates compared to methyl esters, affecting metabolic stability in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.